

A Technical Guide to High-Purity Everolimus-d4 for Research Applications

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Everolimus-d4 | |
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This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity **Everolimus-d4**. This deuterated analog of Everolimus serves as a critical internal standard for the accurate quantification of Everolimus in complex biological matrices. This document outlines the commercial availability of high-purity **Everolimus-d4**, its physicochemical properties, and detailed protocols for its application in bioanalytical assays. Furthermore, it delves into the mechanism of action of Everolimus, illustrating the mTOR signaling pathway it inhibits.

Commercial Suppliers and Product Specifications

High-purity **Everolimus-d4** is available from several reputable commercial suppliers, catering to the needs of the research community. These products are typically supplied as a solid or in a solution of a specified concentration. The purity and isotopic enrichment of **Everolimus-d4** are critical for its function as an internal standard, ensuring analytical accuracy and precision. Below is a summary of product specifications from various suppliers.



| Supplier | Product Name | CAS Number | Molecul ar Formula | Molecul ar Weight | Purity | Isotopic Enrichm ent | Format |
|--|---|------------------|--------------------------|-------------------------|--|----------------------------|--|
| Cerilliant (Sigma- Aldrich) | Everolim us-D4 solution | 1338452- 54-2 | C53H79D4 NO14 | 962.25 g/mol | Certified Referenc e Material | Not specified | 100 μg/mL in acetonitril e[1] |
| Cayman Chemical | Everolim us-d4 | 1338452- 54-2 | C53H79D4 NO14 | 962.3 g/mol | ≥99% deuterate d forms (d1-d4); ≤1% d₀ | ≥99% | Solid (500 μg, 1 mg)[2] |
| MedChe mExpres s | Everolim us-d4 | 1338452- 54-2 | C53H79D4 NO14 | Not specified | 98.74% | Not specified | Solid (500 μg, 1 mg, 5 mg, 10 mg)[3] |
| Simson Pharma Limited | Everolim us D4 | 1338452- 54-2 | Not specified | Not specified | High Purity (CoA provided) | Not specified | Solid[4] |
| LGC Standard s | Everolim us-d4 | 1338452- 54-2 | Not specified | Not specified | >85% | Not specified | Solid[5] |
| Cambrid ge Isotope Laborator ies, Inc. | Everolim us (2- hydroxye thyl-D ₄ , 98%) | 1338452- 54-2 | C53H79D4 NO14 | 962.25 g/mol | 98% | 98% | Neat |
| ARTIS STANDA RDS | Everolim us D4 | 1338452- 54-2 | C53H79D4 NO14 | 962.25 g/mol | >98% (By HPLC) | Not specified | In-stock |

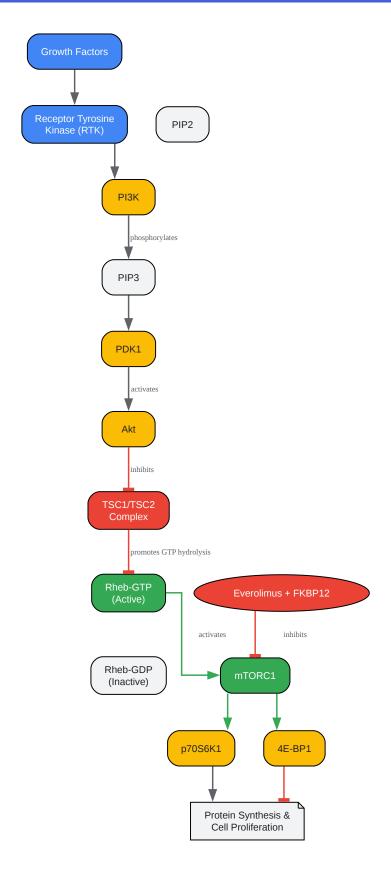


| VIVAN Life Sciences | Everolim us D4 | 1338452- 54-2 | C53H79D4 NO14 | 962.27 g/mol | Not specified | Not specified | Solid (CoA, MASS, NMR, HPLC provided) |
|---------------------------------------|-------------------|------------------|------------------|-----------------|------------------|------------------|--|
| Veeprho | Everolim us-D4 | 1338452- 54-2 | C53H79D4 NO14 | 962.26 g/mol | Not specified | Not specified | In Stock |
| AA BLOCKS , INC. (via Sigma- Aldrich) | Everolim us-d4 | 1338452- 54-2 | Not specified | 962.26 g/mol | 99% | Not specified | Solid |

Mechanism of Action: The mTOR Signaling Pathway

Everolimus is a derivative of rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis.[6][7] Everolimus first binds to the intracellular protein FKBP12. [6] The resulting Everolimus-FKBP12 complex then interacts with and allosterically inhibits the mTOR complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to the suppression of protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation.





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Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Everolimus.



Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS with Everolimus-d4 Internal Standard

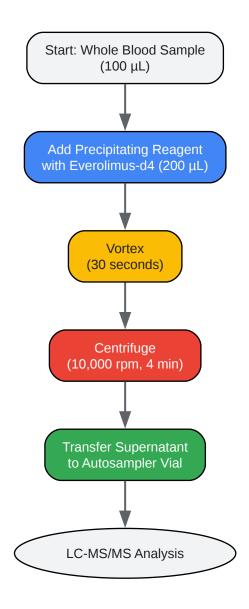
This protocol provides a general framework for the quantification of Everolimus in whole blood samples. It is essential to optimize and validate the method for specific instrumentation and laboratory conditions.

- 1. Materials and Reagents
- Everolimus analytical standard
- Everolimus-d4 internal standard
- Human whole blood (drug-free)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Zinc sulfate (0.1 M in water)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 2. Preparation of Stock and Working Solutions
- Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.
- Everolimus-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus-d4 in methanol.



- Everolimus Working Solutions: Prepare a series of working solutions by serially diluting the Everolimus stock solution with methanol to create calibration standards and quality control (QC) samples.
- Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the Everolimus-d4 stock solution with methanol.[3]
- 3. Sample Preparation (Protein Precipitation)
- To 100 μL of whole blood sample (calibrator, QC, or unknown), add 200 μL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate in water to methanol) containing the Everolimus-d4 internal standard.
- Vortex the mixture for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.





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Figure 2: Workflow for the preparation of whole blood samples for Everolimus quantification.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized.

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).
 - Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.



- Mobile Phase B: Methanol.
- Gradient: A suitable gradient to separate Everolimus and Everolimus-d4 from matrix components.
- Flow Rate: Dependent on the column dimensions.
- Injection Volume: 5-20 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Everolimus: The precursor ion is typically the sodium adduct [M+Na]+ (m/z 980.6).
 Common product ions are m/z 389.3, 409.3, and 651.4.[3][8]
 - Everolimus-d4: The precursor ion is [M+Na]⁺ (m/z 984.6). Common product ions are m/z 393.3, 409.3, and 655.4.[3][8]
 - Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.
- 5. Data Analysis and Quantification
- Integrate the peak areas for the specified MRM transitions of Everolimus and Everolimusd4.
- Calculate the peak area ratio of Everolimus to **Everolimus-d4**.
- Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
- Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.



Conclusion

High-purity **Everolimus-d4** is an indispensable tool for the accurate and precise quantification of Everolimus in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and instrument response, leading to reliable bioanalytical data. This guide provides a foundational understanding of the commercial sources, mechanism of action, and a practical protocol for the application of **Everolimus-d4**. Researchers are encouraged to adapt and validate these methods to suit their specific experimental needs and to consult the provided references for further in-depth information.

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